Allyl isonicotinate
CAS No.: 25635-24-9
Cat. No.: VC3693161
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25635-24-9 |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | prop-2-enyl pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2 |
| Standard InChI Key | ORSMQFTVFDSEBA-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)C1=CC=NC=C1 |
| Canonical SMILES | C=CCOC(=O)C1=CC=NC=C1 |
Introduction
Chemical Properties and Structure
Basic Information and Identifiers
Allyl isonicotinate is identified by several standard chemical identifiers, which are summarized in the following table:
| Parameter | Information |
|---|---|
| CAS Number | 25635-24-9 |
| IUPAC Name | prop-2-enyl pyridine-4-carboxylate |
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| Physical State | Liquid |
| Boiling Point | 106°C |
| InChI Key | ORSMQFTVFDSEBA-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC(=O)C1=CC=NC=C1 |
The chemical structure of allyl isonicotinate features a pyridine ring with a carboxyl group at the para position (C-4), which forms an ester bond with an allyl group. This structure gives the compound its characteristic reactivity patterns and properties .
Spectroscopic Properties
The spectroscopic properties of allyl isonicotinate provide essential information for its identification and characterization. The compound exhibits distinctive patterns in various spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy. These spectral characteristics serve as valuable tools for confirming the identity and purity of the compound in research and industrial settings .
Synthesis Methods
Esterification Reaction
The primary method for synthesizing allyl isonicotinate involves the esterification of isonicotinic acid with allyl alcohol. This reaction typically requires the use of a dehydrating agent or catalyst to facilitate the formation of the ester bond. The general reaction can be represented as:
Isonicotinic acid + Allyl alcohol → Allyl isonicotinate + Water
The synthesis is commonly carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production
In industrial settings, the production of allyl isonicotinate may employ continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the scalability of the synthesis. The industrial production method may also incorporate purification techniques to ensure the high quality of the final product .
According to patent literature, the synthesis process for isonicotinic acid derivatives, including allyl isonicotinate, has been the subject of ongoing improvements aimed at developing more efficient and cost-effective methods. These developments are particularly relevant for the pharmaceutical industry, where high-purity intermediates are essential for drug synthesis .
Chemical Reactivity
Types of Reactions
Allyl isonicotinate can participate in various chemical reactions, primarily due to the reactivity of both the pyridine ring and the allyl group. The major reaction types include:
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Oxidation reactions, which can lead to the formation of corresponding aldehydes or carboxylic acids
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Reduction reactions, potentially forming allyl isonicotinic alcohol
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Substitution reactions, where the allyl group may be replaced by other nucleophiles
Reaction Conditions
The reactivity of allyl isonicotinate is influenced by specific reaction conditions:
| Reaction Type | Common Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Aqueous or organic solvent, moderate temperature | Isonicotinic acid derivatives |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions, controlled temperature | Allyl isonicotinic alcohol |
| Substitution | Halides, Amines | Basic or acidic conditions | Various substituted isonicotinates |
These reaction characteristics highlight the versatility of allyl isonicotinate as a synthetic intermediate in organic chemistry .
Biological Activities and Applications
Research Applications
Allyl isonicotinate has found applications in several scientific research areas:
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Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
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Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
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Medicine: Research is ongoing to explore its potential as a therapeutic agent
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Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanisms of Action
The biological effects of allyl isonicotinate are believed to stem from its interaction with specific molecular targets within cells. The compound may modulate various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation. Its anti-inflammatory action has been particularly attributed to the inhibition of pro-inflammatory mediators .
Recent research has highlighted the potential of pyridine derivatives, including isonicotinate esters, in catalytic applications. For instance, tert-butyl isonicotinate has been found to catalyze decarboxylative borylation reactions, suggesting similar catalytic potential for other isonicotinate esters like allyl isonicotinate .
Comparison with Similar Compounds
Structural Analogues
Allyl isonicotinate shares structural similarities with several other compounds, each with distinct properties and applications:
| Compound | Similarity to Allyl Isonicotinate | Key Differences | Applications |
|---|---|---|---|
| Methyl isonicotinate | Another ester of isonicotinic acid | Contains methyl group instead of allyl group | Similar applications, different reactivity |
| Ethyl isonicotinate | Similar ester structure | Contains ethyl group instead of allyl group | Similar function, slight variations in properties |
| Allyl isothiocyanate | Contains allyl group | Different functional group (isothiocyanate vs. isonicotinate) | Known for pungent odor, flavoring agent, bioactive properties |
Unique Properties
What distinguishes allyl isonicotinate from similar compounds is its specific ester linkage, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the allyl group provides dual reactivity centers, allowing for diverse chemical transformations. These characteristics make it a valuable compound in research and industrial applications .
Recent Research Developments
Recent scientific literature indicates growing interest in isonicotinate derivatives for their potential applications in synthetic chemistry and pharmacology. A notable development is the use of isonicotinate esters as catalysts in decarboxylative borylation reactions, which represent an important advancement in synthetic methodology .
This research direction opens new possibilities for using allyl isonicotinate and related compounds in developing more efficient synthetic pathways for complex molecules, particularly those of pharmaceutical interest. The catalytic properties of isonicotinate esters represent an emerging area of research with significant potential for further development .
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